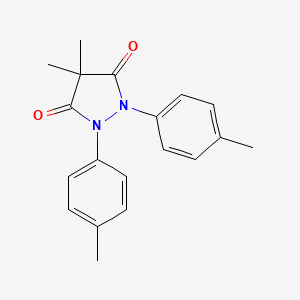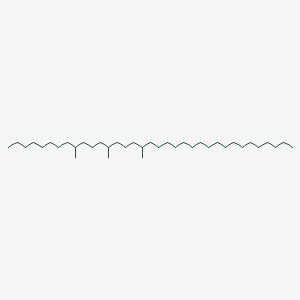![molecular formula C16H31NSn B14290096 2-Propenenitrile, 2-[(tributylstannyl)methyl]- CAS No. 119813-60-4](/img/structure/B14290096.png)
2-Propenenitrile, 2-[(tributylstannyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenenitrile, 2-[(tributylstannyl)methyl]- is an organotin compound that features a nitrile group and a tributylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 2-[(tributylstannyl)methyl]- typically involves the reaction of 2-Propenenitrile with a tributylstannyl reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-Propenenitrile is reacted with tributylstannyl chloride in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
Industrial production of 2-Propenenitrile, 2-[(tributylstannyl)methyl]- may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to obtain the desired product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenenitrile, 2-[(tributylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used to substitute the stannyl group.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenenitrile, 2-[(tributylstannyl)methyl]- has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenenitrile, 2-[(tributylstannyl)methyl]- involves its reactivity with various reagents. The stannyl group can participate in transmetallation reactions, where it transfers the stannyl group to another metal center. The nitrile group can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenenitrile: Lacks the stannyl group, making it less reactive in certain types of reactions.
2-[(Tributylstannyl)methyl]propane: Similar structure but lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
2-Propenenitrile, 2-[(tributylstannyl)methyl]- is unique due to the presence of both the nitrile and stannyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
119813-60-4 |
|---|---|
Molekularformel |
C16H31NSn |
Molekulargewicht |
356.1 g/mol |
IUPAC-Name |
2-(tributylstannylmethyl)prop-2-enenitrile |
InChI |
InChI=1S/C4H4N.3C4H9.Sn/c1-4(2)3-5;3*1-3-4-2;/h1-2H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
ANJJWTFZXOZESL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(diethylamino)methyl]-4-methoxyphenol](/img/structure/B14290017.png)
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)



![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)

![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)


![1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione](/img/structure/B14290069.png)


![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
